Ixazomib

Vue d'ensemble

Description

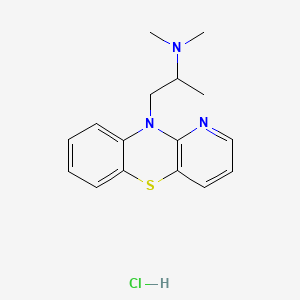

Ixazomib, commercialisé sous le nom de marque Ninlaro, est un médicament principalement utilisé pour le traitement du myélome multiple, un type de cancer des globules blancs. C'est un inhibiteur du protéasome biodisponible par voie orale qui agit en inhibant l'activité chymotrypsine-like du protéasome, ce qui conduit à l'accumulation de protéines dans la cellule et induit l'apoptose des cellules cancéreuses . This compound est un dérivé de l'acide borique et a été développé par Takeda Pharmaceuticals .

Applications De Recherche Scientifique

Ixazomib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying proteasome inhibition and its effects on protein degradation.

Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential use in treating other types of cancer.

Medicine: Primarily used in combination with lenalidomide and dexamethasone for the treatment of multiple myeloma It is also being studied for its potential use in treating other hematological malignancies and solid tumors.

Industry: Employed in the development of new proteasome inhibitors and other therapeutic agents.

Mécanisme D'action

Target of Action

Ixazomib is a selective, potent, and reversible inhibitor of the 20S proteasome . It preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site of the 20S proteasome . The proteasome is responsible for the degradation of 70–90% of proteins that are unfolded, misfolded, or otherwise marked for degradation .

Mode of Action

This compound is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, this compound also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins .

Biochemical Pathways

The ubiquitin–proteasome system is responsible for protein degradation within human cells and plays a key role in a number of biological processes . This compound blocks protein degradation in myeloma cells causing apoptosis and cell death via multiple mechanisms . Inhibition of the proteasome leads to an accumulation of unwanted proteins in the cell, which can cause cell stress and eventually lead to cell death .

Pharmacokinetics

This compound is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . This compound pharmacokinetics are adequately described by a three-compartment model with a terminal half-life of 9.5 days . The mean absolute oral bioavailability was 58%, based on population PK analysis . Plasma exposures of this compound increase in a dose-proportional manner . A high-fat meal decreases both the rate and extent of this compound absorption, supporting administration on an empty stomach .

Result of Action

This compound induces apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies . In mouse xenograft models, this compound induced tumor growth inhibition . Proteasome inhibition precipitates protein aggregation and alters transcriptional activation of NF-κB targets which contributes to a pro-apoptotic signaling cascade in myeloma cells .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, a high-fat meal decreases both the rate and extent of this compound absorption . Furthermore, the metabolism of this compound can be increased when combined with certain drugs . Therefore, it’s important to consider these factors when administering this compound to ensure its optimal efficacy and stability.

Analyse Biochimique

Biochemical Properties

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, this compound also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins .

Cellular Effects

This compound blocks the proteasomes in cells, which help to break down proteins that the cell doesn’t need . This leads to the build-up of proteins inside the cell, causing the cell to die . It has been shown to induce apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies .

Molecular Mechanism

This compound is a selective, potent, and reversible inhibitor of the 20S proteasome, and preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has a geometric mean terminal disposition phase half-life of 9.5 days, and systemic clearance is 1.86 L/h . The absolute bioavailability of an oral dose was estimated to be 58% . During the 6-month this compound window, the overall response rate was 24%, including 35% in follicular lymphoma .

Metabolic Pathways

Metabolism of this compound is expected to be by CYP and non-CYP pathways, with no predominant CYP isozyme contribution . At higher than clinical concentrations, this compound was metabolized by multiple CYP isoforms with estimated relative contributions of 3A4 (42%), 1A2 (26%), 2B6 (16%), 2C8 (6%), 2D6 (5%), 2C19 (5%) and 2C9 (<1%) .

Transport and Distribution

This compound is 99% bound to plasma proteins and distributes into red blood cells with a blood-to-plasma ratio of 10 . The steady-state volume of distribution is 543 L .

Subcellular Localization

It works by blocking the actions of proteasomes, leading to the accumulation of proteins within the cell, and ultimately, cell death .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'ixazomib implique plusieurs étapes clés. L'une des méthodes principales comprend l'hydrolyse d'un boroester avec de l'acide borique, suivie d'une estérification avec de l'acide citrique . Le processus peut être effectué dans un seul réacteur, ce qui le rend efficace et réalisable industriellement .

Méthodes de production industrielle

La production industrielle du citrate d'this compound implique l'utilisation d'acide citrique monohydraté et d'acide borique dans un environnement contrôlé. Le mélange réactionnel est chauffé à 35 °C et agité pendant plusieurs heures pour assurer une réaction complète . Cette méthode est conçue pour être évolutive et rentable pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Ixazomib subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.

Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de l'this compound, tandis que la réduction peut produire des formes réduites du composé.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition du protéasome et ses effets sur la dégradation des protéines.

Biologie : Investigué pour son rôle dans l'induction de l'apoptose des cellules cancéreuses et son utilisation potentielle dans le traitement d'autres types de cancer.

Médecine : Principalement utilisé en association avec la lénalidomide et la dexaméthasone pour le traitement du myélome multiple Il est également étudié pour son utilisation potentielle dans le traitement d'autres hémopathies malignes et de tumeurs solides.

Industrie : Employé dans le développement de nouveaux inhibiteurs du protéasome et d'autres agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en inhibant de manière réversible l'activité chymotrypsine-like de la sous-unité β5 du protéasome 20S . Cette inhibition conduit à l'accumulation de protéines ubiquitinylées dans la cellule, déclenchant l'apoptose. Le composé inhibe également les sous-unités protéolytiques β1 et β2 à des concentrations plus élevées . Les cibles moléculaires et les voies impliquées comprennent la voie ubiquitine-protéasome, qui est essentielle pour l'homéostasie des protéines et la régulation du cycle cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Bortezomib : Un autre inhibiteur du protéasome utilisé dans le traitement du myélome multiple.

Carfilzomib : Un inhibiteur du protéasome de deuxième génération également utilisé pour le traitement du myélome multiple.

Unicité d'Ixazomib

This compound est unique parmi les inhibiteurs du protéasome en raison de sa biodisponibilité orale, ce qui le rend plus pratique pour les patients par rapport aux alternatives injectables comme le bortézomib et le carfilzomib . De plus, l'this compound a montré une efficacité similaire à celle du bortézomib pour contrôler la croissance du myélome et prévenir la perte osseuse .

Propriétés

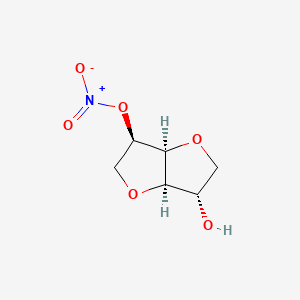

IUPAC Name |

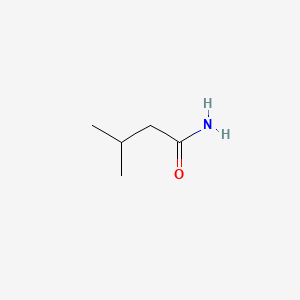

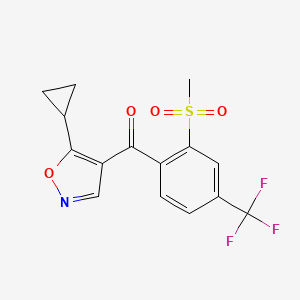

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAYKZJJDUDWDS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BCl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025662 | |

| Record name | Ixazomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins. | |

| Record name | Ixazomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1072833-77-2 | |

| Record name | Ixazomib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixazomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixazomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ixazomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXAZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.